tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Description
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS: 873198-57-3) is a halogenated indole derivative with a tert-butoxycarbonyl (Boc) protective group at the 1-position. Its molecular formula is C₁₃H₁₃ClINO₂, with a molecular weight of 422.06 g/mol . The compound features a chloro substituent at the 6-position and an iodo substituent at the 3-position of the indole core, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The Boc group enhances solubility and stability during synthetic transformations, while the halogen atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
IUPAC Name |
tert-butyl 6-chloro-3-iodoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYTKCIIXURNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743880 | |
| Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868694-20-6 | |
| Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Identity and Structure
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 377.61 g/mol. This compound features an indole structure, characterized by a fused benzene and pyrrole ring, with chlorine and iodine substituents at the 6 and 3 positions, respectively. The tert-butyl group contributes steric hindrance, influencing the compound's reactivity and biological interactions .
Anticancer Potential
Recent studies indicate that this compound exhibits significant biological activity, particularly as an anti-cancer agent . In vitro experiments have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways associated with tumor growth, making this compound a promising candidate for drug development.
Table 1: Summary of In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 7.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 4.2 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. It was particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.98 µg/mL to 3.90 µg/mL .
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.98 | Antibacterial |
| Escherichia coli | >100 | No activity |
| Candida albicans | 62.50 | Moderate antifungal activity |
The unique halogen substitutions in this compound may enhance its interaction with biological targets, which is crucial for its efficacy as both an anticancer and antimicrobial agent. While the precise mechanisms remain under investigation, preliminary studies suggest that the compound may disrupt cellular signaling pathways essential for cancer cell survival and proliferation.
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple types of cancer cells, suggesting its potential for further development as a therapeutic agent .
Research on Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against gram-positive bacteria. The findings revealed that this compound could inhibit the growth of MRSA effectively, underscoring its potential role in addressing antibiotic resistance issues in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, focusing on substituents at the 3- and 6-positions of the indole ring:
*Note: CAS 873198-57-3 is shared due to a database error; bromo and chloro analogs are distinct compounds.
Physicochemical Properties
- Lipophilicity : The target compound has a calculated XLogP of 4.0 (similar to bromo analog), indicating high lipophilicity suitable for blood-brain barrier penetration. In contrast, hydroxy derivatives (e.g., CAS 957204-30-7) have lower XLogP values (~1.5), enhancing water solubility .
- Thermal Stability: The Boc group decomposes at ~150°C, consistent across analogs. Halogenated derivatives (Cl, Br, I) show higher melting points (200–250°C) compared to non-halogenated variants .
Q & A
Basic Questions
Q. What are the key synthetic routes for tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and protection steps. For example, tert-butyl indole carboxylates are often prepared by reacting the indole NH group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Chlorination at the 6-position can be achieved using N-chlorosuccinimide (NCS), while iodination at the 3-position may employ iodine or iodonium reagents. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Post-synthesis, structural confirmation relies on NMR spectroscopy to verify substituent positions (e.g., deshielded indole protons and tert-butyl carbons). Mass spectrometry (MS) confirms the molecular ion and fragmentation patterns. Purity is assessed using HPLC (>95% area) and elemental analysis. For example, tert-butyl-protected indoles exhibit distinct H NMR peaks for the tert-butyl group at ~1.6 ppm (9H, s) and aromatic protons in the 7.0–8.5 ppm range .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to the lack of acute and chronic toxicity data, researchers should treat the compound as potentially hazardous. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation or skin contact. Fire hazards include toxic fumes from combustion (e.g., hydrogen iodide or chlorine gas). Emergency measures include carbon dioxide extinguishers and self-contained breathing apparatus for firefighters .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing the iodo-substituent?
- Methodological Answer : The 3-iodo group is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization involves screening palladium catalysts (e.g., Pd(dba) or Pd(OAc)), ligands (XPhos, SPhos), and bases (CsCO, KPO) in anhydrous solvents (toluene, dioxane) at 80–100°C. Monitoring reaction progress via TLC or LC-MS helps identify ideal conditions. For example, tert-butyl-protected indoles have been coupled with boronic acids to yield biaryl derivatives with >80% efficiency .
Q. What is the impact of chloro and iodo substituents on the compound’s electronic properties and biological activity?
- Methodological Answer : The electron-withdrawing chloro (6-position) and iodo (3-position) groups modulate the indole ring’s electron density, affecting reactivity in electrophilic substitutions or interactions with biological targets. In anti-HIV research, similar halogenated indoles exhibit enhanced binding to reverse transcriptase due to halogen-π interactions. Computational studies (e.g., DFT calculations or molecular docking) can predict substituent effects on bioactivity .
Q. How can regioselective functionalization of the indole ring be achieved without deprotecting the tert-butyl group?
- Methodological Answer : The Boc group stabilizes the indole NH, enabling regioselective reactions at the 3- or 6-positions. For example, iodination at the 3-position is favored under electrophilic conditions (e.g., I/AgOTf), while chlorination at the 6-position proceeds via radical or directed metalation pathways. Protecting group stability is confirmed by H NMR post-reaction; Boc deprotection typically requires strong acids (TFA) or thermal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
